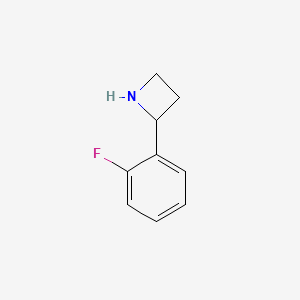

2-(2-Fluorophenyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

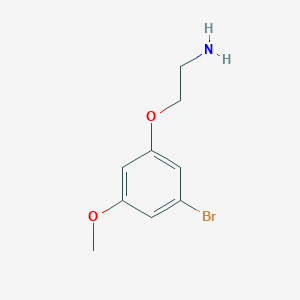

“2-(2-Fluorophenyl)azetidine” is a chemical compound . It is a derivative of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of azetidines can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular structure of “2-(2-Fluorophenyl)azetidine” includes a four-membered azetidine ring with a fluorophenyl group attached to it . The InChI code for this compound is1S/C9H10FN/c10-8-3-1-7 (2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2 . Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Scientific Research Applications

- Azetidine Ring as a Scaffold : The azetidine ring is a strained four-membered heterocycle that can serve as a scaffold for designing novel drugs. Researchers have explored its incorporation into drug candidates due to its unique properties and potential for modulating biological activity .

- Regioselective Aminolysis of Epoxides : 2-(2-Fluorophenyl)azetidine can be synthesized via La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This reaction proceeds efficiently, even in the presence of acid-sensitive and Lewis basic functional groups .

- Strain-Driven Reactions : The strained azetidine ring provides opportunities for novel synthetic methodologies, such as [2+2] cycloadditions and C(sp3)-H functionalization .

- Lanthanoid-Catalyzed Reactions : Beyond azetidine synthesis, lanthanoid trifluoromethanesulfonates (Ln(OTf)3) have been employed in various other transformations. For instance, Eu(OTf)3 catalyzes the introduction of functional groups onto epoxides, demonstrating its versatility in organic synthesis .

Medicinal Chemistry and Drug Development

Organic Synthesis

Catalysis

Future Directions

Mechanism of Action

Target of Action

Azetidines, in general, are known to interact with various biological targets due to their presence in numerous natural products and pharmaceutically relevant scaffolds .

Mode of Action

Azetidines are typically synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Biochemical Pathways

Azetidines are known to be involved in a variety of biological processes due to their presence in numerous natural products and pharmaceutically relevant scaffolds .

Result of Action

Azetidines are known to have a broad spectrum of biological properties, especially those of three to seven members .

properties

IUPAC Name |

2-(2-fluorophenyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPUUVPTLJZGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)azetidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

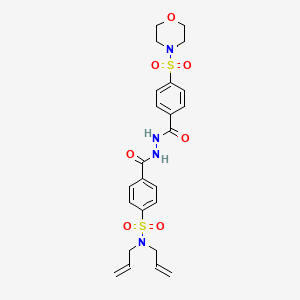

![2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide](/img/structure/B2447872.png)